Lithium, (isocyanomethyl)-

Description

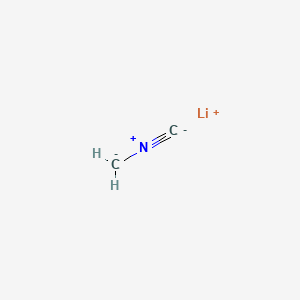

Lithium (isocyanomethyl)-, a lesser-known organolithium compound, features a lithium atom bonded to an isocyanomethyl group (–CH₂NC). This structure combines the strong basicity of organolithium reagents with the unique reactivity of isocyanides, enabling applications in organic synthesis, particularly in nucleophilic additions and cycloadditions . While direct data on this compound is sparse, its structural analogs, such as lithium (isocyanophenylmethyl)- (CAS 36635-60-6), provide insights into its behavior. The isocyanomethyl group’s electron-withdrawing nature likely enhances its stability compared to simpler alkyl lithium compounds .

Properties

CAS No. |

33742-77-7 |

|---|---|

Molecular Formula |

C2H2LiN |

Molecular Weight |

47.0 g/mol |

IUPAC Name |

lithium;isocyanomethane |

InChI |

InChI=1S/C2H2N.Li/c1-3-2;/h1H2;/q-1;+1 |

InChI Key |

FMJFNCBDNBSXLT-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-][N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (isocyanomethyl)- typically involves the reaction of lithium with isocyanomethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:

Li+CH2NC→LiCH2NC

Industrial Production Methods

Industrial production of lithium, (isocyanomethyl)- involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium, (isocyanomethyl)- can undergo various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced to form simpler lithium compounds.

Substitution: Participates in nucleophilic substitution reactions, where the isocyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with lithium, (isocyanomethyl)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from reactions involving lithium, (isocyanomethyl)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of substituted lithium compounds.

Scientific Research Applications

Lithium, (isocyanomethyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce isocyanomethyl groups into organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in the study of lithium’s effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, especially in the treatment of mood disorders and other neurological conditions.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of lithium, (isocyanomethyl)- involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate neurotransmitter release and signal transduction pathways, leading to changes in cellular activity. The isocyanomethyl group may also interact with specific enzymes or receptors, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of Lithium (Isocyanomethyl)- and Analogous Compounds

Stability and Handling

- Lithium (isocyanomethyl)-: Likely pyrophoric, requiring inert atmosphere handling (e.g., argon), similar to other organolithium reagents like lithium diisopropylamide (LDA) .

- Lithium Thiocyanate : Hygroscopic but stable in aqueous solutions; less reactive toward oxygen .

- Lithium Carbonate: Non-reactive under ambient conditions; decomposes at high temperatures to Li₂O and CO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.